molecular formula C19H26O3 B1247307 Homaxinolide B

Homaxinolide B

Cat. No. B1247307
M. Wt: 302.4 g/mol
InChI Key: BFLDYOKWEGYFDC-ADKCHZJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homaxinolide B is a natural product found in Homaxinella with data available.

Scientific Research Applications

  • Functional Protection of Photoreceptors from Light-Induced Damage : This study investigates the protective effects of antioxidants against light-induced retinal degeneration, which could be a context for exploring the potential protective properties of Homaxinolide B in similar scenarios (Ranchon et al., 1999).

  • Drug Discovery A Historical Perspective

    : This paper discusses the evolution of drug research, emphasizing the impact of molecular biology and genomic sciences on drug discovery, which is relevant for understanding the overall process of discovering and researching new compounds like Homaxinolide B (Drews, 2000).

  • Nuclear Hormone Receptor Activity of Polybrominated Diphenyl Ethers and Their Metabolites : This study examines the endocrine-disrupting effects of certain compounds, which might be useful for understanding the potential biochemical interactions of Homaxinolide B (Kojima et al., 2009).

  • PET and Drug Research and Development : This paper explores the use of Positron Emission Tomography (PET) in understanding the pharmacokinetic and pharmacodynamic properties of drugs, a technique that could be applied in the research of Homaxinolide B (Fowler et al., 1999).

  • Drug Discovery from Medicinal Plants : This research discusses the approach to drug discovery from medicinal plants, which is pertinent if Homaxinolide B is derived from plant sources (Balunas & Kinghorn, 2005).

  • Translational Research in Infectious Disease : This article reviews advancements and challenges in translational research, which could provide insights into the process of bringing a compound like Homaxinolide B from the lab to clinical application (Fontana et al., 2012).

  • Limitations of Animal Studies for Predicting Toxicity in Clinical Trials : Discusses the challenges of using animal studies to predict human toxicity, an important consideration in the development of drugs like Homaxinolide B (Norman, 2019).

  • Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications : While not directly related to Homaxinolide B, this paper provides insights into the mechanisms of action of certain drugs, which could be relevant for understanding how Homaxinolide B might work (Kanoh & Rubin, 2010).

properties

Product Name

Homaxinolide B

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(5R)-5-methoxy-5-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]furan-2-one

InChI

InChI=1S/C19H26O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21-2)17-15-18(20)22-19/h4-5,7-8,10-11,13-15,17H,3,6,9,12,16H2,1-2H3/b5-4-,8-7-,11-10-,14-13-/t19-/m1/s1

InChI Key

BFLDYOKWEGYFDC-ADKCHZJRSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@@]1(C=CC(=O)O1)OC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC1(C=CC(=O)O1)OC

synonyms

homaxinolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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